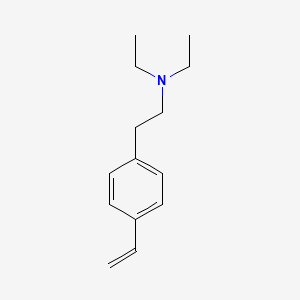

N,N-Diethyl-p-vinylphenethylamine

Description

N,N-Diethyl-p-vinylphenethylamine (CAS 27447-36-5) is a tertiary amine with the molecular formula C₁₄H₂₁N. Its structure consists of a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified by:

- N,N-Diethyl substitution: Two ethyl groups attached to the amine nitrogen.

- p-Vinyl group: A vinyl substituent (-CH=CH₂) at the para position of the benzene ring.

This compound is structurally distinct due to the combination of a vinyl group and bulky diethyl substituents, which influence its electronic, steric, and physicochemical properties.

Propriétés

Numéro CAS |

27447-36-5 |

|---|---|

Formule moléculaire |

C14H21N |

Poids moléculaire |

203.32 g/mol |

Nom IUPAC |

2-(4-ethenylphenyl)-N,N-diethylethanamine |

InChI |

InChI=1S/C14H21N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |

Clé InChI |

BIOCRZSYHQYVSG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1=CC=C(C=C1)C=C |

SMILES canonique |

CCN(CC)CCC1=CC=C(C=C1)C=C |

Autres numéros CAS |

27447-36-5 |

Synonymes |

poly DEAE styrene poly(4-diethylaminoethylstyrene) poly(p-diethylaminoethylstyrene) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-2-phenethylamine (CAS 1126-71-2)

- Molecular Formula : C₁₀H₁₅N

- Key Features: N,N-Dimethyl substitution: Smaller methyl groups on the amine nitrogen.

| Property | N,N-Diethyl-p-vinylphenethylamine | N,N-Dimethyl-2-phenethylamine |

|---|---|---|

| Molecular Weight | 203.33 g/mol | 149.24 g/mol |

| Substituents | p-Vinyl, N,N-diethyl | Unsubstituted benzene, N,N-dimethyl |

| Steric Hindrance | High (bulky ethyl groups) | Moderate (small methyl groups) |

| Solubility (Predicted) | Lower polarity due to ethyl | Higher polarity |

The vinyl group may enhance conjugation, altering UV absorption or binding affinity in biological systems .

N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine (CAS 22525-43-5)

- Molecular Formula : C₁₆H₁₈N₂

- Key Features :

- Styryl group : A conjugated ethenyl (-CH=CH-) bridge linking two aromatic rings.

- N,N-Dimethyl substitution : Similar to Section 2.1 but with an additional aromatic amine.

| Property | This compound | N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine |

|---|---|---|

| Conjugation | Single vinyl group | Extended conjugation via styryl bridge |

| Electronic Effects | Moderate π-electron delocalization | Strong delocalization across two aromatic rings |

| Applications | Not specified | Potential use in optoelectronics or sensors |

Implications : The styryl group in the latter compound enables broader electronic applications, while the target compound’s simpler structure may prioritize synthetic versatility .

N-Phenyldiethanolamine (CAS N/A)

- Molecular Formula: C₁₀H₁₅NO₂

- Key Features: Diethanolamine substitution: Two hydroxyethyl groups on the amine nitrogen. Lacks vinyl group: Unsubstituted benzene ring.

| Property | This compound | N-Phenyldiethanolamine |

|---|---|---|

| Polarity | Nonpolar (ethyl groups) | Highly polar (hydroxyl groups) |

| Hydrogen Bonding | Absent | Strong capacity |

| Biological Relevance | Limited data | Used in surfactants or drug delivery |

Implications: The hydroxyl groups in N-Phenyldiethanolamine enhance water solubility, making it suitable for formulations, whereas the target compound’s hydrophobicity may limit such applications .

N,N-Diisopropylethylamine (CAS 7087-68-5)

- Molecular Formula : C₈H₁₉N

- Key Features: Branched alkyl groups: Diisopropyl and ethyl substituents. Non-aromatic: Lacks a benzene ring.

| Property | This compound | N,N-Diisopropylethylamine |

|---|---|---|

| Aromaticity | Present (benzene ring) | Absent |

| Basicity | Lower (aromatic ring electron withdrawal) | Higher (aliphatic amine) |

| Common Uses | Unclear | Base catalyst in organic synthesis |

Implications : The aromatic ring in the target compound reduces basicity compared to the aliphatic N,N-Diisopropylethylamine, which is a stronger base widely used in deprotonation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.